N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a sulfonyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Quinazoline Formation: The quinazoline moiety is often constructed through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Final Assembly: The final compound is obtained by coupling the benzyl and ethyl groups to the triazoloquinazoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the nitro group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanism of action of triazoloquinazolines and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties enable the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells, bacteria, and viruses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-5-Phenyl-[1,2,4]Triazolo[1,5-C]Quinazolin-2-Amine
- N-(4-Chlorophenyl)-5-Phenyl-[1,2,4]Triazolo[1,5-C]Quinazolin-2-Amine
Uniqueness
N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to the presence of the bromobenzenesulfonyl group, which enhances its reactivity and biological activity compared to other triazoloquinazolines. This unique structure allows for more diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-3-(4-bromophenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2S/c1-2-29(16-17-8-4-3-5-9-17)22-20-10-6-7-11-21(20)30-23(26-22)24(27-28-30)33(31,32)19-14-12-18(25)13-15-19/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGUZMOCZDKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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